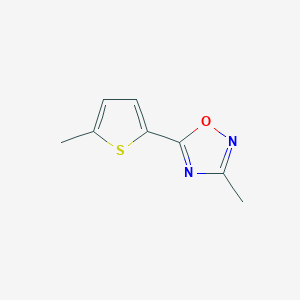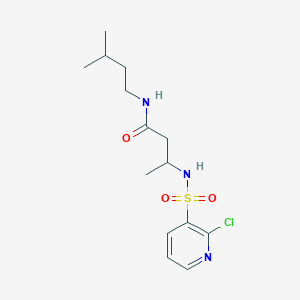
3-(2-chloropyridine-3-sulfonamido)-N-(3-methylbutyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloropyridine-3-sulfonamido)-N-(3-methylbutyl)butanamide is a chemical compound that has been the focus of scientific research for its potential applications in the field of medicine. This compound is commonly referred to as CPB and has been found to have a range of biochemical and physiological effects that could be useful in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of CPB involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can occur through a variety of mechanisms, including the disruption of enzyme-substrate interactions and the prevention of enzyme activation. The exact mechanism of action of CPB is still being studied, but researchers believe that it could be useful in the development of new drugs and treatments for a range of diseases.
Biochemical and Physiological Effects
CPB has been found to have a range of biochemical and physiological effects that could be useful in the development of new drugs and treatments. These effects include the inhibition of enzyme activity, the modulation of cellular signaling pathways, and the regulation of gene expression. CPB has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPB has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage. Researchers must also take into account the potential interactions between CPB and other compounds or enzymes in their experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPB, including the development of new drugs and treatments for cancer and other diseases. Other areas of research could include the identification of new targets for CPB and the development of more efficient synthesis methods for the compound. Researchers may also explore the use of CPB in combination with other compounds or therapies to enhance its effectiveness.
Conclusion
Overall, CPB is a promising compound that has the potential to be useful in the development of new drugs and treatments for a range of diseases. Its ability to inhibit enzyme activity and modulate cellular signaling pathways makes it an attractive target for future research. However, researchers must continue to study the compound's mechanisms of action and potential side effects to fully understand its therapeutic potential.
Synthesemethoden
CPB can be synthesized using a variety of methods, including the reaction of 2-chloropyridine-3-sulfonyl chloride with N-(3-methylbutyl)butanamide in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents to produce the compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
CPB has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes that are involved in the development and progression of cancer. CPB has been found to be effective in blocking the activity of these enzymes, which could lead to the development of new cancer treatments.
Eigenschaften
IUPAC Name |
3-[(2-chloropyridin-3-yl)sulfonylamino]-N-(3-methylbutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3S/c1-10(2)6-8-16-13(19)9-11(3)18-22(20,21)12-5-4-7-17-14(12)15/h4-5,7,10-11,18H,6,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHLRFKGVHTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(C)NS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)
![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2887265.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)
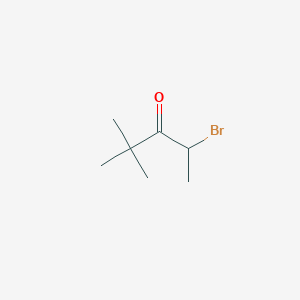
![N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2887269.png)


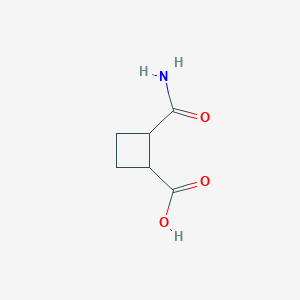
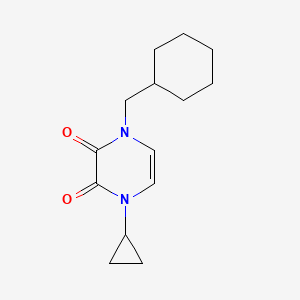
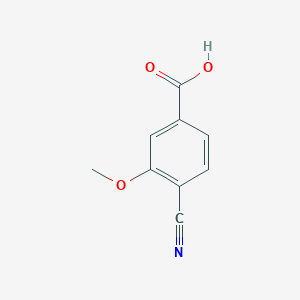
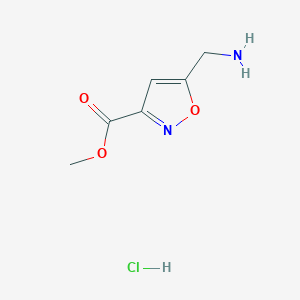
![2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)
